
2,5-二氯-3-甲氧基苯硼酸
描述
2,5-Dichloro-3-methoxyphenylboronic acid is a chemical compound with the CAS Number: 919355-32-1 . It has a molecular weight of 220.85 . The IUPAC name for this compound is (2,5-dichloro-3-methoxyphenyl)boronic acid . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2,5-Dichloro-3-methoxyphenylboronic acid is 1S/C7H7BCl2O3/c1-13-6-3-4 (9)2-5 (7 (6)10)8 (11)12/h2-3,11-12H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including 2,5-Dichloro-3-methoxyphenylboronic acid, are commonly used in Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They are also involved in protodeboronation reactions .Physical And Chemical Properties Analysis
2,5-Dichloro-3-methoxyphenylboronic acid is a solid at room temperature . It has a molecular weight of 220.85 .科学研究应用
1. 荧光猝灭机制研究
2,5-二氯-3-甲氧基苯硼酸用于荧光猝灭机制的研究。涉及其密切衍生物、5-氯-2-甲氧基苯硼酸和4-氟-2-甲氧基苯硼酸的研究探讨了它们对稳态荧光的猝灭效应,揭示了静态猝灭机制和扩散受限反应的见解 (Geethanjali, Nagaraja, & Melavanki, 2015)。
2. 超分子组装形成
硼酸,包括与 2,5-二氯-3-甲氧基苯硼酸结构相关的硼酸,是形成超分子组装的关键。这些组装由于杂 N 原子与 –B(OH)2 之间的氢键而出现,在晶体工程中发挥着重要作用 (Pedireddi & Seethalekshmi, 2004)。
3. 噻吩衍生物的合成
在合成新的噻吩衍生物时,芳基硼酸,包括 2,5-二氯-3-甲氧基苯硼酸等变体,与 2,5-二溴-3-己基噻吩反应。该过程突出了芳基硼酸上的不同取代基在影响合成产物的性质方面所扮演的角色,这些产物在药理学中具有应用 (Ikram 等,2015)。
4. 晶体结构工程
对与 2,5-二氯-3-甲氧基苯硼酸密切相关的邻位烷氧基苯硼酸的晶体结构的研究旨在开发具有单体结构的硼酸。这些研究为晶体工程提供了宝贵的见解,尤其是在新型硼酸衍生物的设计中 (Cyrański 等,2012)。
5. 超支化聚噻吩的合成
涉及 3-甲氧基苯硼酸频哪醇酯等化合物的催化剂转移铃木-宫浦偶联反应已用于合成超支化聚噻吩。这个过程展示了硼酸在聚合物化学中的多功能性 (Segawa, Higashihara, & Ueda, 2013)。
6. 腐蚀控制研究
在腐蚀科学中,甲氧基苯硼酸的衍生物因其对低碳钢酸性腐蚀的抑制作用而被探索。这些研究提供了有机化合物作为潜在腐蚀抑制剂的见解 (Bentiss 等,2009)。
7. DNA 结合和细胞毒性
已经研究了使用芳基硼酸,如 2,5-二氯-3-甲氧基苯硼酸,合成衍生物以研究它们与 DNA 的相互作用和细胞毒性。这项研究有助于了解此类化合物的生物活性 (Dias 等,2005)。
安全和危害
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
未来方向
While specific future directions for 2,5-Dichloro-3-methoxyphenylboronic acid are not mentioned in the available resources, boronic acids and their derivatives continue to be of significant interest in various areas of research, including organic synthesis and medicinal chemistry . Their role in Suzuki-Miyaura coupling reactions, in particular, is a subject of ongoing study .
作用机制
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and other organic compounds in these reactions.
Mode of Action
The compound likely participates in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound could contribute to the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which could influence their bioavailability.
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, the compound could contribute to the formation of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloro-3-methoxyphenylboronic acid. For instance, the compound is stable and environmentally benign , suggesting it can maintain its efficacy under various conditions.
生化分析
Biochemical Properties
2,5-Dichloro-3-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with enzymes and proteins that are involved in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction used to form carbon-carbon bonds . This compound can form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it useful in the design of enzyme inhibitors and other biochemical tools.
Cellular Effects
The effects of 2,5-Dichloro-3-methoxyphenylboronic acid on various cell types and cellular processes are of great interest. This compound can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and phosphatases, which are critical regulators of cell signaling . Additionally, 2,5-Dichloro-3-methoxyphenylboronic acid can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 2,5-Dichloro-3-methoxyphenylboronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound is also known to interact with nucleic acids, potentially affecting gene expression . The ability of 2,5-Dichloro-3-methoxyphenylboronic acid to form reversible covalent bonds with hydroxyl groups allows it to modulate the activity of various biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dichloro-3-methoxyphenylboronic acid can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to high temperatures or strong acids . Long-term studies have shown that 2,5-Dichloro-3-methoxyphenylboronic acid can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 2,5-Dichloro-3-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 2,5-Dichloro-3-methoxyphenylboronic acid is effective without being harmful.
Metabolic Pathways
2,5-Dichloro-3-methoxyphenylboronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism and function. This compound can affect metabolic flux and alter the levels of various metabolites . The interactions of 2,5-Dichloro-3-methoxyphenylboronic acid with metabolic enzymes can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, 2,5-Dichloro-3-methoxyphenylboronic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of 2,5-Dichloro-3-methoxyphenylboronic acid is an important factor in its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its interactions with biomolecules and its overall function.
属性
IUPAC Name |
(2,5-dichloro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJXFEWNVDRQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)OC)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



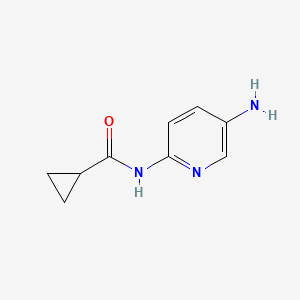
![4-methoxy-3-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B3302823.png)
![6-[2-(2-Hydroxyethoxy)ethyl]-4,7-dimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3302830.png)
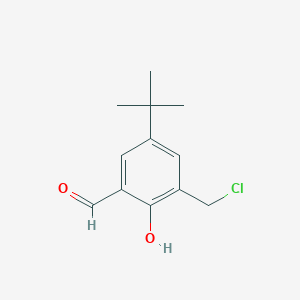
![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3302854.png)
![N-{3'-acetyl-5,7-dimethyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3302861.png)
![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3302863.png)
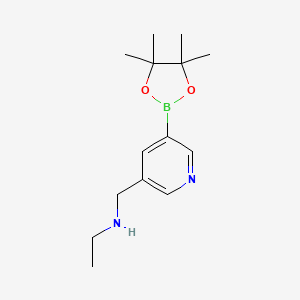

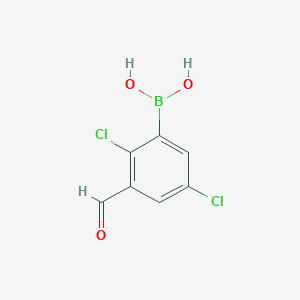
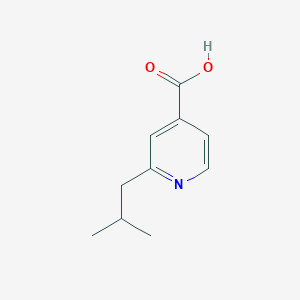
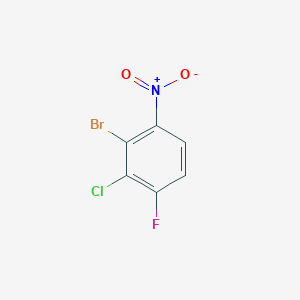
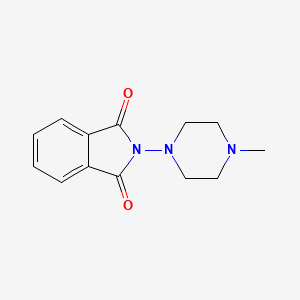
![3-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3302923.png)